molecular formula C6H2BrClFNO B1383924 2-Bromo-3-chloro-5-fluoroisonicotinaldehyde CAS No. 2092831-98-4

2-Bromo-3-chloro-5-fluoroisonicotinaldehyde

Cat. No.: B1383924
CAS No.: 2092831-98-4
M. Wt: 238.44 g/mol
InChI Key: SYCPMPKSUUUZEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-chloro-5-fluoroisonicotinaldehyde is a heterocyclic organic compound with the molecular formula C6H2BrClFNO It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 2, 3, and 5 of the pyridine ring are substituted by bromine, chlorine, and fluorine atoms, respectively

Scientific Research Applications

2-Bromo-3-chloro-5-fluoroisonicotinaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-fluoroisonicotinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of isonicotinaldehyde derivatives. For instance, the bromination, chlorination, and fluorination can be carried out sequentially or simultaneously under controlled conditions to achieve the desired substitution pattern.

    Bromination: This step can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Chlorination: Chlorination can be achieved using chlorine gas or thionyl chloride (SOCl2) in the presence of a catalyst.

    Fluorination: Fluorination is often carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-fluoroisonicotinaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

    Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the halogen atoms.

    Oxidation: 2-Bromo-3-chloro-5-fluoroisonicotinic acid.

    Reduction: 2-Bromo-3-chloro-5-fluoroisonicotinyl alcohol.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-fluoroisonicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoroisonicotinaldehyde
  • 3-Chloro-5-fluoroisonicotinaldehyde
  • 2-Bromo-3-chloroisonicotinaldehyde

Uniqueness

2-Bromo-3-chloro-5-fluoroisonicotinaldehyde is unique due to the specific substitution pattern of bromine, chlorine, and fluorine atoms on the pyridine ring. This unique arrangement can impart distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these halogens can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-bromo-3-chloro-5-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO/c7-6-5(8)3(2-11)4(9)1-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCPMPKSUUUZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-chloro-5-fluoroisonicotinaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-chloro-5-fluoroisonicotinaldehyde
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-chloro-5-fluoroisonicotinaldehyde
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-chloro-5-fluoroisonicotinaldehyde
Reactant of Route 5
2-Bromo-3-chloro-5-fluoroisonicotinaldehyde
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-chloro-5-fluoroisonicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.